![molecular formula C12H10FNO2 B15172382 6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one CAS No. 917884-99-2](/img/structure/B15172382.png)
6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound characterized by its unique structure and functional groups It belongs to the isoquinolinone class of compounds and features a fluoro-substituted aromatic ring along with a propargyl ether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one typically involves a multi-step process:
Starting Materials: : The synthesis begins with commercially available starting materials such as fluorobenzene derivatives.
Nitration and Reduction: : The first step involves the nitration of the fluorobenzene, followed by reduction to yield the corresponding aminobenzene derivative.
Cyclization: : The aminobenzene derivative undergoes cyclization to form the dihydroisoquinolinone core.
Industrial Production Methods
Industrial synthesis of this compound may employ similar reaction steps, but optimized for larger scale production. Process optimization might involve the use of flow chemistry to enhance reaction efficiency and safety, and potentially the use of alternative solvents and catalysts to improve yield and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized under various conditions, potentially transforming the propargyl group or the isoquinolinone core.
Reduction: : Reduction reactions may target the fluoro-aromatic ring or the carbonyl group within the isoquinolinone structure.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially at the fluoro-aromatic positions.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: : Commonly used reagents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).
Substitution: : Halogenation can be performed using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while nucleophilic substitution may involve alkoxide or amine nucleophiles.
Major Products Formed
Oxidation: : Potential products include epoxides or hydroxylated derivatives.
Reduction: : Possible products are de-fluorinated analogs or reduced isoquinolinone.
Substitution: : Varied products depending on the nucleophile, including alkylated or arylated analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one can be used as an intermediate in the synthesis of more complex organic molecules and in studies exploring the reactivity and stability of fluoro-isoquinolinone systems.
Biology and Medicine
This compound shows potential in pharmacology for drug discovery and development, particularly in targeting enzyme functions and cellular pathways. It could serve as a lead compound in the development of new pharmaceuticals for treating various diseases.
Industry
In industrial applications, the compound might be used in the development of specialty chemicals or as a precursor for producing high-performance materials.
Wirkmechanismus
The precise mechanism by which 6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one exerts its effects depends on its specific target. Potential molecular targets include enzymes where the compound could inhibit or modulate enzyme activity through binding interactions, influencing cellular pathways.
Molecular Targets and Pathways Involved
Enzymes: : Potential inhibition of specific enzymes, affecting their catalytic activity.
Cellular Pathways: : Involvement in cellular signaling pathways, potentially affecting cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-isoquinolinones: : Other fluoro-substituted isoquinolinones with varying substituents.
Propynyl-oxy isoquinolinones: : Compounds with different substituents at the propargyl group.
Uniqueness
The uniqueness of 6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one lies in its specific combination of fluorine substitution and propargyl ether group, potentially leading to distinctive reactivity and biological activity compared to other similar compounds.
That's a lot of chemistry for today! Hopefully, it scratched that scientific itch. Feel like diving into another topic, or need anything else?
Eigenschaften
CAS-Nummer |
917884-99-2 |
|---|---|
Molekularformel |
C12H10FNO2 |
Molekulargewicht |
219.21 g/mol |
IUPAC-Name |
6-fluoro-7-prop-2-ynoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H10FNO2/c1-2-5-16-11-7-9-8(6-10(11)13)3-4-14-12(9)15/h1,6-7H,3-5H2,(H,14,15) |
InChI-Schlüssel |
DQSXDCOZRLUCQI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=C(C=C2CCNC(=O)C2=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


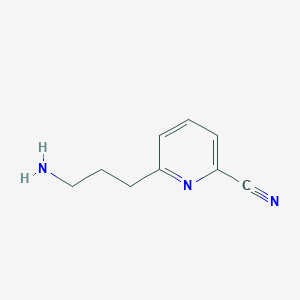
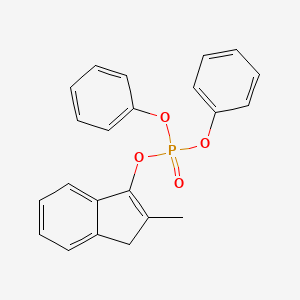
![N-[Ethoxy(phenyl)phosphoryl]-L-valine](/img/structure/B15172319.png)
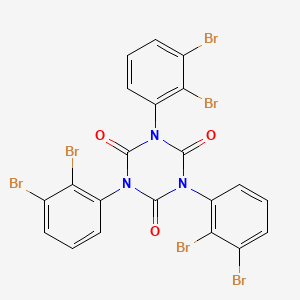
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol](/img/structure/B15172332.png)
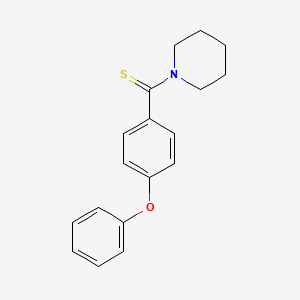
![2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B15172343.png)
![2-Cyano-3-[4-methoxy-3-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B15172344.png)
![butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate](/img/structure/B15172350.png)
![(3E)-3-[(4-Ethylphenyl)imino]-4,4,4-trifluoro-1-(furan-2-yl)butan-1-one](/img/structure/B15172365.png)
![[Dibutyl(tert-butyl)stannyl]diazene](/img/structure/B15172369.png)
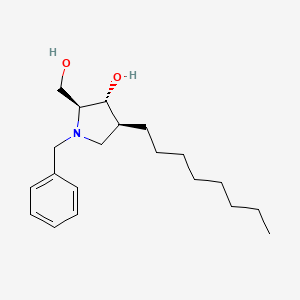

![1-Methyl-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B15172386.png)
